N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitubercular Evaluation
A notable application of compounds related to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is in the field of antitubercular drug development. A study by Kantevari et al. (2011) explored the synthesis of hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole through a SnCl2·2H2O catalyzed one-pot Povarov reaction. The synthesized compounds were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with several showing significant activity, highlighting the potential of such compounds in antitubercular therapy (Kantevari et al., 2011).
Red Phosphorescent Organic Light-Emitting Diodes (OLEDs)
Another research application involves the design and synthesis of novel materials for red phosphorescent OLEDs. Liu et al. (2016) developed two novel materials by introducing heterocyclic pyrazine between 9,10-dihydroacridine and dibenzofuran/dibenzothiophene moieties. These materials demonstrated suitable triplet energies for red phosphorescent OLEDs, with one of the dibenzofuran (DBF) derivatives achieving a superior external quantum efficiency of 22% (Liu et al., 2016).
Theoretical Calculations and Synthesis of Pyrazole Derivatives
Theoretical calculations and synthesis of pyrazole derivatives also represent a significant research area for these compounds. Yıldırım and Kandemirli (2005) conducted a study on the synthesis and theoretical calculations of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, offering insights into the electronic structures and reaction mechanisms of these compounds, which could inform further pharmaceutical and chemical research (Yıldırım & Kandemirli, 2005).
Antimicrobial and Anticancer Activities
Research into the antimicrobial and anticancer activities of related compounds is also prevalent. Jyothi and Madhavi (2019) synthesized novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides and evaluated their antimicrobial activity. Some of these compounds exhibited promising antimicrobial properties, indicating potential applications in the development of new antimicrobial agents (Jyothi & Madhavi, 2019).
Mechanism of Action
Target of Action
Similar compounds with a pyrazine core have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to exhibit significant anti-tubercular activity, suggesting that this compound may interact with its targets in a similar manner .
Biochemical Pathways
Given the potential anti-tubercular activity, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Similar compounds have been found to exhibit significant anti-tubercular activity, suggesting that this compound may also have a similar effect .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the target organism, and the specific environmental conditions present during administration .
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(16-11-24-13-4-1-2-5-14(13)25-16)21-10-12-17(20-8-7-19-12)15-6-3-9-23-15/h1-9,16H,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLUYPVVVWHIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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